molecular formula C15H21N3O4S B6607783 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate CAS No. 2839139-27-2

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate

Cat. No.: B6607783
CAS No.: 2839139-27-2
M. Wt: 339.4 g/mol
InChI Key: MHMOKJAPXIPFHW-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups and a 2-cyano-substituted 1,3-thiazole ring. Its molecular structure (C₁₄H₁₉N₃O₄S) combines steric protection from the Boc groups with the electron-withdrawing cyano moiety on the heterocyclic thiazole core. Such structural attributes make it a valuable intermediate in pharmaceutical synthesis, particularly for modifying solubility, stability, and reactivity during multi-step reactions. The thiazole ring is a common pharmacophore in bioactive molecules, while the Boc groups enhance stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(2-cyano-1,3-thiazol-4-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)8-10-9-23-11(7-16)17-10/h9H,8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMOKJAPXIPFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CSC(=N1)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate is a synthetic organic compound belonging to the carbamate class. Its structure features a tert-butoxycarbonyl protecting group and a cyano-substituted thiazole moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Key Structural Features

  • tert-butoxycarbonyl group : Provides stability and protection during synthesis.
  • Cyano-substituted thiazole : Imparts biological activity through potential interactions with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the cyano group suggests that it may act as a substrate or inhibitor in enzymatic pathways, influencing biochemical processes. Specifically, it may interact with nucleophiles in biological systems, potentially leading to inhibition or modulation of enzyme activity.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Similar compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, cystobactamids, which share some structural elements with the target compound, have shown high resistance-breaking activity against various bacterial strains . This suggests that further investigation into the antimicrobial potential of this compound could yield promising results.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Compounds similar to this compound have been reported to inhibit cancer cell proliferation through apoptosis modulation.
Antimicrobial Effects Cystobactamid analogs exhibit significant antimicrobial activity against multidrug-resistant bacteria, indicating potential for similar compounds .
Enzymatic Inhibition Compounds with cyano groups have been shown to inhibit key enzymes involved in bacterial DNA replication and transcription .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate has been investigated for its potential as a bioactive molecule. Its structural components suggest possible interactions with biological targets, particularly in the development of new therapeutic agents against diseases such as cancer and bacterial infections. The thiazole moiety is known for its biological activity, making this compound a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study exploring the anticancer properties of thiazole derivatives highlighted the importance of structural modifications in enhancing efficacy. Compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Table 1: Synthetic Applications

Reaction TypeExample ProductReference
Nucleophilic substitutionThiazole derivatives
Coupling reactionsBiologically active compounds
Functional group transformationsModified carbamates

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its stability and reactivity can be exploited in the development of polymers or coatings with specific functionalities.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances thiazole ring stability but reduces reactivity compared to amino or carbamothioyl analogs. This makes it suitable for prolonged storage or harsh reaction conditions .
  • Boc Protection Strategy : Dual Boc groups in the target compound offer superior steric protection compared to single-Boc analogs, minimizing unwanted side reactions during peptide couplings .
  • Pharmaceutical Relevance : Simpler thiazole intermediates like the target compound reduce impurity formation during API synthesis, as evidenced by comparisons with complex pharmaceutical impurities .

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